molecular formula C8H13F3N2 B13955069 (S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13955069
M. Wt: 194.20 g/mol
InChI Key: LGQSAGZCAHHYAK-LURJTMIESA-N
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Description

(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds. The presence of the cyclopropyl and trifluoromethyl groups can significantly influence the compound’s chemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its pyrrolidine ring, cyclopropyl group, and trifluoromethyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

(3S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)12-6-3-4-13(5-6)7-1-2-7/h6-7,12H,1-5H2/t6-/m0/s1

InChI Key

LGQSAGZCAHHYAK-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1NC(F)(F)F)C2CC2

Canonical SMILES

C1CC1N2CCC(C2)NC(F)(F)F

Origin of Product

United States

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